molecular formula C17H22N6O4S2 B2427955 N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034592-52-2

N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No. B2427955
CAS RN: 2034592-52-2
M. Wt: 438.52
InChI Key: OUFCQFPJHFTJRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, has been reported . The process involves the introduction of different substituents in different positions of pyrazole and/or piperazine rings. NH-pyrazole carbonic acids are used as a key intermediate in the process .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a tetrahydropyrazolo[1,5-a]pyridine core, a piperazine ring, a sulfonyl group, and an acetamide group .

Scientific Research Applications

Insecticidal Applications

Compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized and investigated for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Such studies highlight the role of these chemical structures in developing new, more effective insecticides that could contribute to sustainable agricultural practices (Soliman et al., 2020).

Therapeutic Potential in Alzheimer’s Disease

The synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has been reported, with these compounds showing promise as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These processes are key targets in the treatment of Alzheimer's disease, suggesting that similar compounds might have therapeutic applications in neurodegenerative disorders (Umar et al., 2019).

Antimicrobial and Antitumor Activities

Research into compounds with thiazole, pyrimidine, and sulfonamide moieties has revealed their potential in antimicrobial and antitumor applications. Such studies are critical for discovering new drugs that can combat resistant strains of bacteria and cancer cells, thereby addressing some of the major health challenges of our time (Albratty et al., 2017).

Antimalarial and COVID-19 Applications

The antimalarial and theoretical COVID-19 drug applications of sulfonamide derivatives have been explored through computational calculations and molecular docking studies. These compounds' reactivity and potential efficacy against malaria and SARS-CoV-2 highlight the importance of such chemical structures in developing treatments for infectious diseases (Fahim & Ismael, 2021).

Future Directions

The future directions for this compound could involve further studies to understand its potential applications, particularly in medicinal chemistry. The compound’s complex structure suggests that it could have interesting biological activities that are worth exploring .

Mechanism of Action

properties

IUPAC Name

N-[5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4S2/c1-12(24)19-17-18-11-15(28-17)29(26,27)22-8-6-21(7-9-22)16(25)14-10-13-4-2-3-5-23(13)20-14/h10-11H,2-9H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCQFPJHFTJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide

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